molecular formula C15H17NO2 B3819792 ethyl 3-benzyl-2-cyano-2-pentenoate

ethyl 3-benzyl-2-cyano-2-pentenoate

Cat. No.: B3819792
M. Wt: 243.30 g/mol
InChI Key: UAYIQAGIQQJSDX-BUHFOSPRSA-N
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Description

Ethyl 3-benzyl-2-cyano-2-pentenoate is a substituted α,β-unsaturated ester characterized by a cyano group at the C2 position and a benzyl substituent at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (benzyl) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl (E)-3-benzyl-2-cyanopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-13(10-12-8-6-5-7-9-12)14(11-16)15(17)18-4-2/h5-9H,3-4,10H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYIQAGIQQJSDX-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)OCC)/CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 3-benzyl-2-cyano-2-pentenoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₅H₁₇NO₂ ~263.31 (calculated) C3: Benzyl; C2: Cyano Potential intermediate for heterocycles Inferred
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 C2: Cyano; C2: Phenyl High lipophilicity; used in cycloadditions
Ethyl 2-cyano-3-ethyl-2-pentenoate C₁₀H₁₅NO₂ 181.24 C3: Ethyl; C2: Cyano Moderate solubility; precursor for acrylates

Structural and Reactivity Analysis

Substituent Effects: The benzyl group in this compound enhances steric bulk and aromatic π-π interactions compared to the ethyl group in ethyl 2-cyano-3-ethyl-2-pentenoate . This difference likely increases the former’s lipophilicity (log P ~3.5–4.0, estimated) versus the latter’s log P of ~2.0–2.3. The cyano group in all three compounds stabilizes the α,β-unsaturated system via conjugation, making these esters electrophilic at the β-position. This reactivity is critical in Michael additions and cyclocondensation reactions .

Synthetic Utility: Ethyl 2-cyano-2-phenylacetate (C₁₁H₁₁NO₂) is documented in cyclization reactions to form imidazoles and quinolines under acidic conditions . By analogy, this compound may undergo similar transformations to yield benzannulated heterocycles. Ethyl 2-cyano-3-ethyl-2-pentenoate (C₁₀H₁₅NO₂) has been used in the synthesis of acrylate-based polymers due to its balanced solubility in organic solvents . The benzyl-substituted analog’s bulkier structure might limit such applications but could favor solid-phase synthesis.

Physicochemical Properties: Solubility: The benzyl group in this compound likely reduces aqueous solubility compared to its ethyl-substituted counterpart. For example, ethyl 2-cyano-3-ethyl-2-pentenoate has moderate solubility in ethanol and DMSO (~50–100 mg/mL), while the benzyl analog may require non-polar solvents like toluene . Stability: α,β-unsaturated esters with electron-withdrawing groups are prone to hydrolysis under basic conditions. The benzyl group may offer slight protection against nucleophilic attack compared to simpler alkyl substituents .

Research Findings and Data Gaps

  • Biological Activity: Cyanoacrylate derivatives are known for antimicrobial and enzyme-inhibitory properties. The benzyl substituent may enhance membrane permeability, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-benzyl-2-cyano-2-pentenoate
Reactant of Route 2
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ethyl 3-benzyl-2-cyano-2-pentenoate

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